molecular formula C11H17ClN2O B3280353 2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride CAS No. 71395-08-9

2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride

Cat. No.: B3280353
CAS No.: 71395-08-9
M. Wt: 228.72 g/mol
InChI Key: AFAZOFONKQSJFB-UHFFFAOYSA-N
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Description

2-Amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride (IUPAC name: 2-amino-N-(2,4,6-trimethylphenyl)acetamide; hydrochloride) is a substituted acetamide derivative featuring a 2,4,6-trimethylphenyl (mesityl) group attached to the amide nitrogen and an amino (-NH₂) group on the α-carbon of the acetamide backbone. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications . Its molecular formula is C₁₁H₁₆N₂O·HCl, with a PubChem CID of 12546856. The compound is typically a white, odorless crystalline powder stored at room temperature .

Properties

IUPAC Name

2-amino-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-7-4-8(2)11(9(3)5-7)13-10(14)6-12;/h4-5H,6,12H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAZOFONKQSJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride typically involves the reaction of 2,4,6-trimethylaniline with chloroacetyl chloride, followed by the addition of ammonia. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted acetamides. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Findings :

  • Substitutions on the acetamide backbone (e.g., -CH₃, -Cl, -CH(CH₃)₂) alter bond distances and angles. For example, the C=O bond length in TMPA (1.230 Å) elongates slightly in TMPDCA (1.235 Å) due to electron-withdrawing Cl substituents .
  • Dichloro derivatives (TMPDCA) exhibit intramolecular N–H⋯Cl hydrogen bonds, influencing crystal packing and solubility .

Pharmacologically Active Analogues

Compound Name Structure Pharmacological Role Key Data
Remacemide Hydrochloride 2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide Anticonvulsant; metabolized to active amine FPL12495 Brain uptake index (BUI): 51% (remacemide), 130% (metabolite) .
Midodrine Hydrochloride 2-Amino-N-(2-(2,5-dimethoxyphenyl)-2-hydroxyethyl)acetamide Vasopressor for hypotension Soluble in water; molecular weight 290.7 g/mol .
Trimecaine Hydrochloride 2-(Diethylamino)-N-(2,4,6-trimethylphenyl)acetamide Local anesthetic (discontinued) LD₅₀ (ipr-mus): 172 mg/kg; emits toxic HCl and NOx upon decomposition .

Pharmacological Insights :

  • Amino substitutions (e.g., -NH₂ in remacemide vs. -N(CH₂CH₃)₂ in trimecaine) modulate toxicity and metabolic stability. For instance, trimecaine’s diethylamino group correlates with higher acute toxicity .

Crystallographic and Physicochemical Comparisons

Property 2-Amino-N-(2,4,6-trimethylphenyl)acetamide HCl TMPDCA Midodrine HCl
Crystal System Not reported Monoclinic Orthorhombic
Space Group P2₁/c P2₁2₁2₁
Hydrogen Bonding Likely N–H⋯O/Cl interactions Intramolecular N–H⋯Cl Intermolecular N–H⋯O
Aqueous Solubility High (HCl salt) Moderate (Cl reduces polarity) High (HCl salt)

Notable Trends:

  • Hydrochloride salts universally improve solubility compared to free bases.
  • Chlorine substituents (TMPDCA) reduce polarity but introduce halogen bonding opportunities .

Biological Activity

2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride is an organic compound characterized by its unique structural features, including an amino group and a 2,4,6-trimethylphenyl substituent. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The compound's structure allows it to interact with specific molecular targets, such as enzymes and receptors. The mechanism of action typically involves the binding of the compound to active or allosteric sites on these targets, leading to modulation of biochemical pathways. This interaction can inhibit enzyme activity or alter receptor signaling, which is crucial for its biological effects.

Antimicrobial Activity

Research has indicated that 2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride exhibits significant antimicrobial properties. Studies have shown that the compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The specific mechanisms through which it exerts these effects often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound has also been explored for its anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy. For example, a study showed that derivatives of this compound exhibited cytotoxic effects comparable to established anticancer drugs in specific tumor models .

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of 2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride on FaDu hypopharyngeal tumor cells. The results indicated that the compound induced apoptosis and exhibited better cytotoxicity than the reference drug bleomycin. This finding supports its potential as a lead compound in cancer drug development .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an enzyme inhibitor. It was found to inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival. The binding affinity and selectivity were assessed using various biochemical assays, highlighting the compound's potential as a therapeutic agent targeting metabolic dysregulation in cancer cells .

Comparative Analysis with Similar Compounds

The biological activity of 2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride can be compared with similar compounds to understand its uniqueness and advantages.

Compound NameStructureAntimicrobial ActivityAnticancer ActivityMechanism
2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochlorideStructureHighSignificantEnzyme inhibition
N-(2,4,6-Trimethylphenyl)formamideStructureModerateLowUnknown
2,4,6-TrimethylanilineStructureLowModerateUnknown

This table illustrates that while similar compounds exist, 2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride stands out due to its higher efficacy in both antimicrobial and anticancer activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride
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2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride

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